molecular formula C15H10N2O4S B3259969 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone CAS No. 325851-60-3

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone

Cat. No. B3259969
CAS RN: 325851-60-3
M. Wt: 314.3 g/mol
InChI Key: AUABVCYRPARAPK-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BON and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of BON is not fully understood. However, it has been proposed that BON exerts its antibacterial and antifungal effects by inhibiting the growth of the bacterial and fungal cells. BON has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BON has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. BON has also been found to induce apoptosis in cancer cells. Additionally, BON has been shown to exhibit antioxidant activity.

Advantages and Limitations for Lab Experiments

BON has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. BON is also stable under normal laboratory conditions. However, the limitations of BON include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of BON. One potential direction is the synthesis of BON analogs with improved solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of BON in more detail. Additionally, BON could be used as a lead compound for the development of new antibacterial, antifungal, and anticancer agents.
Conclusion:
In conclusion, BON is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BON involves the reaction of 2-mercaptobenzoxazole and 3-nitrobenzaldehyde in the presence of a base. BON has been extensively studied for its potential applications in antibacterial, antifungal, and anticancer therapy. The mechanism of action of BON is not fully understood, but it has been proposed that BON exerts its effects by inhibiting the growth of bacterial and fungal cells and inducing apoptosis in cancer cells. BON has several advantages for lab experiments, but its limitations include its limited solubility in water and potential toxicity. There are several future directions for the study of BON, including the synthesis of analogs with improved properties and the investigation of its mechanism of action in more detail.

Scientific Research Applications

BON has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties. BON has also been used as a fluorescent probe for the detection of metal ions. Additionally, BON has been used as a precursor for the synthesis of other compounds with potential applications in drug discovery.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c18-13(10-4-3-5-11(8-10)17(19)20)9-22-15-16-12-6-1-2-7-14(12)21-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABVCYRPARAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240419
Record name 2-(2-Benzoxazolylthio)-1-(3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

325851-60-3
Record name 2-(2-Benzoxazolylthio)-1-(3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325851-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Benzoxazolylthio)-1-(3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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